molecular formula C15H19BrN4O2 B2868429 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034382-41-5

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2868429
CAS No.: 2034382-41-5
M. Wt: 367.247
InChI Key: DPWJVGWLWJDFHE-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C15H19BrN4O2 and its molecular weight is 367.247. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Orally Active CCR5 Antagonists : A study by Ikemoto et al. (2005) describes the practical synthesis of an orally active CCR5 antagonist, which involved the use of similar bromo-methoxy benzamide compounds. This research contributes to the development of treatments for diseases like HIV, where CCR5 plays a crucial role (Ikemoto et al., 2005).

  • Radical Cyclisation to Tetrahydrofuran Derivatives : In the study by Esteves et al. (2007), a process involving the controlled-potential reduction of compounds including bromo-methoxy benzamide derivatives led to the efficient synthesis of tetrahydrofuran derivatives. Such compounds have potential applications in organic synthesis and pharmaceuticals (Esteves et al., 2007).

  • Antipsychotic Agents Synthesis : Högberg et al. (1990) conducted a study on the synthesis of benzamides, including bromo-methoxy derivatives, for their antidopaminergic properties. These compounds are explored for their potential use in treating psychiatric disorders like schizophrenia (Högberg et al., 1990).

  • Synthesis of Novel Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) involved the synthesis of benzamides, including bromo-methoxy derivatives, which showed significant anti-inflammatory and analgesic activities. These compounds have potential therapeutic applications in the treatment of pain and inflammation (Abu‐Hashem et al., 2020).

  • Antioxidant Activity : Li et al. (2011) isolated and identified bromophenols, including compounds similar to bromo-methoxy benzamides, from the marine red alga Rhodomela confervoides. These compounds exhibited strong antioxidant activities, suggesting potential applications in food preservation and health supplements (Li et al., 2011).

  • Anticonvulsant Activity : Mussoi et al. (1996) synthesized a series of benzamides, including bromo-methoxy derivatives, which were evaluated for their anticonvulsant activities. Some of these compounds were found to be more potent than existing anticonvulsant drugs (Mussoi et al., 1996).

  • Building Blocks for Asymmetric Synthesis : Trost et al. (2004) explored the use of 5H-alkyl-2-phenyl-oxazol-4-ones, derived from mono-alpha-haloimides, which are accessible through N-acylation of benzamides with alpha-bromo acid halides. These building blocks have applications in the field of asymmetric synthesis, important in the development of chiral drugs (Trost et al., 2004).

  • Drug Intermediate Synthesis : Nishimura and Saitoh (2016) described an improved synthesis route for a key drug intermediate using bromo-methoxy benzamide derivatives. This research aids in the efficient and quick supply of crucial intermediates for drug discoveries (Nishimura & Saitoh, 2016).

Properties

IUPAC Name

2-bromo-5-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-10(2)14(9-20-7-6-17-19-20)18-15(21)12-8-11(22-3)4-5-13(12)16/h4-8,10,14H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWJVGWLWJDFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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